molecular formula C12H12ClN3O4S B11263383 ethyl 3-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11263383
M. Wt: 329.76 g/mol
InChI Key: XQVRMVZZXNWWQG-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a sulfamoyl group and a carboxylate ester, along with a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine to form the corresponding sulfonyl hydrazide. This intermediate is then reacted with ethyl acetoacetate under basic conditions to form the pyrazole ring. The final product is obtained after esterification with ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group yields sulfonic acids, while reduction of a nitro group results in an amine derivative.

Scientific Research Applications

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[(4-bromophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate: Contains a methyl group instead of chlorine.

    Ethyl 3-[(4-nitrophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate: Features a nitro group in place of chlorine.

Uniqueness

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where chlorine’s electronic effects are beneficial.

Properties

Molecular Formula

C12H12ClN3O4S

Molecular Weight

329.76 g/mol

IUPAC Name

ethyl 5-[(4-chlorophenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C12H12ClN3O4S/c1-2-20-12(17)10-7-11(15-14-10)21(18,19)16-9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3,(H,14,15)

InChI Key

XQVRMVZZXNWWQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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